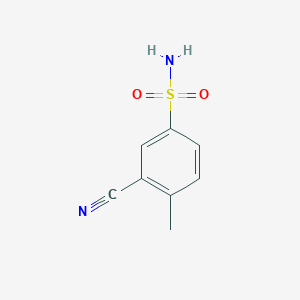

3-Cyano-4-methylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-6-2-3-8(13(10,11)12)4-7(6)5-9/h2-4H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUQLQTXQLKIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358581 | |

| Record name | 3-cyano-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353468-48-1 | |

| Record name | 3-cyano-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed account of the synthetic pathway for 3-cyano-4-methylbenzenesulfonamide, a key intermediate in the preparation of various pharmacologically active compounds. The synthesis is a multi-step process commencing from the readily available p-toluenesulfonamide. The core of this pathway involves an electrophilic nitration, a subsequent reduction of the nitro group, and a final conversion to the nitrile via a Sandmeyer reaction. This document outlines the detailed experimental protocols for each step, accompanied by quantitative data and visualizations to facilitate comprehension and replication in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step reaction sequence starting from 4-methylbenzenesulfonamide (p-toluenesulfonamide).

Step 1: Nitration of 4-methylbenzenesulfonamide The initial step involves the electrophilic nitration of the aromatic ring of p-toluenesulfonamide to introduce a nitro group at the 3-position, yielding 3-nitro-4-methylbenzenesulfonamide.

Step 2: Reduction of 3-nitro-4-methylbenzenesulfonamide The nitro group of 3-nitro-4-methylbenzenesulfonamide is then reduced to an amino group to form the crucial intermediate, 3-amino-4-methylbenzenesulfonamide.

Step 3: Sandmeyer Reaction of 3-amino-4-methylbenzenesulfonamide The final step is the conversion of the amino group of 3-amino-4-methylbenzenesulfonamide into a cyano group through a Sandmeyer reaction, affording the target molecule, this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each synthetic step. All quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of 3-nitro-4-methylbenzenesulfonamide

This step focuses on the regioselective nitration of p-toluenesulfonamide. The directing effects of the methyl and sulfonamide groups favor the introduction of the nitro group at the position ortho to the methyl group and meta to the sulfonamide group.

Experimental Protocol:

A mixture of nitric acid and sulfuric acid is prepared and cooled. p-Toluenesulfonamide is then added portion-wise to the cooled acid mixture, maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is complete. The mixture is then poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.

| Reagent/Parameter | Quantity/Value |

| p-Toluenesulfonamide | 1.0 eq |

| Nitric Acid (conc.) | 1.5 eq |

| Sulfuric Acid (conc.) | 5.0 eq |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2-4 hours |

| Yield | 85-95% |

Logical Relationship of Nitration

Caption: Nitration of p-toluenesulfonamide.

Step 2: Synthesis of 3-amino-4-methylbenzenesulfonamide

The reduction of the nitro group to an amine is a critical step. Various reducing agents can be employed, with iron powder in an acidic medium being a common and cost-effective choice.

Experimental Protocol:

3-nitro-4-methylbenzenesulfonamide is suspended in a mixture of water and a suitable organic co-solvent. Iron powder and an acid, such as acetic acid or hydrochloric acid, are added. The mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the hot reaction mixture is filtered to remove the iron salts. The filtrate is then cooled, and the pH is adjusted to precipitate the product. The product is collected by filtration, washed with water, and dried.

| Reagent/Parameter | Quantity/Value |

| 3-Nitro-4-methylbenzenesulfonamide | 1.0 eq |

| Iron Powder | 3.0-5.0 eq |

| Acetic Acid | q.s. |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Yield | 80-90% |

Workflow for Reduction

Caption: Reduction of the nitro intermediate.

Step 3: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2] In this final step, the amino group of 3-amino-4-methylbenzenesulfonamide is converted to a cyano group.[1][2]

Experimental Protocol:

3-amino-4-methylbenzenesulfonamide is dissolved in an aqueous acidic solution and cooled to a low temperature. A solution of sodium nitrite in water is added dropwise to the cooled solution to form the diazonium salt. This diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The reaction mixture is stirred and gradually warmed to room temperature. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

| Reagent/Parameter | Quantity/Value |

| 3-Amino-4-methylbenzenesulfonamide | 1.0 eq |

| Hydrochloric Acid (conc.) | 3.0 eq |

| Sodium Nitrite | 1.1 eq |

| Copper(I) Cyanide | 1.2 eq |

| Diazotization Temperature | 0-5 °C |

| Cyanation Temperature | 0 °C to room temperature |

| Reaction Time | 2-3 hours |

| Yield | 70-80% |

Signaling Pathway of the Sandmeyer Reaction

Caption: The Sandmeyer cyanation reaction.

Conclusion

The synthesis of this compound is a robust and reproducible three-step process. The protocols outlined in this guide provide a clear and detailed methodology for researchers and professionals in the field of drug development. The high yields and straightforward procedures make this synthetic route amenable to scale-up for industrial production. Careful control of reaction conditions, particularly temperature, is crucial for achieving optimal results and ensuring the safety of the procedures.

References

physicochemical properties of 3-Cyano-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 3-Cyano-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, key physicochemical parameters have been identified from supplier information. Further experimental determination of properties such as melting point, boiling point, and solubility is recommended for comprehensive characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 353468-48-1 | [1] |

| Molecular Formula | C₈H₈N₂O₂S | [1] |

| Molecular Weight | 196.23 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N)C#N | Inferred |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar aromatic sulfonamides and cyano-substituted aromatic compounds. A general two-step approach is proposed below.

Proposed Synthetic Pathway:

A potential synthesis route could involve the diazotization of an amino-substituted precursor followed by a Sandmeyer reaction to introduce the cyano group.

References

In-Depth Technical Guide: 3-Cyano-4-methylbenzenesulfonamide

CAS Number: 160312-73-8

Disclaimer: The following technical guide for 3-Cyano-4-methylbenzenesulfonamide with CAS number 160312-73-8 has been compiled from available scientific literature. It is important to note that specific research and experimental data for this exact CAS number are limited in publicly accessible databases. Therefore, this document provides a comprehensive overview based on established principles of organic chemistry and the well-documented properties and biological activities of structurally related benzenesulfonamide derivatives. The experimental protocols and data presented are representative of this class of compounds and should be adapted and verified for the specific molecule.

Introduction

This compound is a substituted aromatic sulfonamide. The benzenesulfonamide moiety is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and enzyme inhibitors. The presence of a cyano (-CN) group, a potent electron-withdrawing group, and a methyl (-CH3) group on the benzene ring is expected to modulate the electronic properties and biological activity of the molecule. This guide provides a detailed overview of the synthesis, properties, and potential biological applications of this compound, with a focus on its potential as a carbonic anhydrase inhibitor.

Chemical Properties and Characterization

Table 1: Predicted and Representative Physicochemical Properties

| Property | Predicted/Representative Value |

| Molecular Formula | C8H8N2O2S |

| Molecular Weight | 196.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (typically 100-200 °C for similar compounds) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols |

Table 2: Representative Spectroscopic Data for Substituted Benzenesulfonamides

| Technique | Characteristic Peaks/Signals |

| 1H NMR | Aromatic protons (δ 7.0-8.5 ppm), Sulfonamide protons (-SO2NH2, broad singlet, δ ~7.0-7.5 ppm), Methyl protons (-CH3, singlet, δ ~2.5 ppm) |

| 13C NMR | Aromatic carbons (δ 110-150 ppm), Cyano carbon (-CN, δ ~115-120 ppm), Methyl carbon (-CH3, δ ~20 ppm) |

| IR Spectroscopy | N-H stretching (sulfonamide, ~3300-3400 cm-1), C≡N stretching (nitrile, ~2220-2240 cm-1), S=O stretching (sulfonamide, asymmetric ~1350 cm-1, symmetric ~1160 cm-1) |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight, fragmentation pattern characteristic of the benzenesulfonamide core. |

Synthesis

A plausible and common method for the synthesis of this compound would involve a two-step process starting from 2-methylbenzonitrile.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on general procedures for the synthesis of substituted benzenesulfonamides.

Step 1: Synthesis of 3-Cyano-4-methylbenzenesulfonyl chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-methylbenzonitrile.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise to the stirred starting material. The molar ratio of chlorosulfonic acid to 2-methylbenzonitrile should be approximately 3:1.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, 3-cyano-4-methylbenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound

-

Suspend the crude 3-cyano-4-methylbenzenesulfonyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the mixture in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution dropwise with stirring.

-

After the addition, allow the reaction to proceed at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

The resulting solid is washed with water and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity and Mechanism of Action

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[1][3]

Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO2NH2) is crucial for the inhibitory activity. The sulfonamide anion (SO2NH-) coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[2][4] The substituents on the benzene ring influence the binding affinity and selectivity for different CA isoforms.[5]

Table 3: Representative Inhibition Constants (Ki) of Substituted Benzenesulfonamides against Human Carbonic Anhydrase Isoforms

| Compound (Substituents) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [6] |

| 4-Fluorobenzenesulfonamide | - | 30.1 | - | - | [5] |

| 4-Carboxybenzenesulfonamide | 1500 | 755 | 38.9 | 12.4 | [5] |

| Ureido-substituted benzenesulfonamide (SLC-0111) | - | - | 45.1 | 4.5 | [7] |

Note: The inhibitory activity of this compound would need to be experimentally determined.

Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer

In hypoxic tumors, the transmembrane carbonic anhydrase IX (CA IX) is often overexpressed. It plays a crucial role in maintaining the intracellular pH of cancer cells by converting extracellular CO2 to bicarbonate and protons. This contributes to an acidic tumor microenvironment, which promotes tumor progression and metastasis. Inhibition of CA IX can disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.[7]

Caption: Proposed mechanism of action for this compound as a CA IX inhibitor.

Conclusion

This compound is a molecule of interest due to its structural similarity to a well-established class of pharmacologically active compounds. Based on the chemistry of benzenesulfonamides, it can be synthesized through straightforward chemical reactions. Its potential to act as a carbonic anhydrase inhibitor makes it a candidate for further investigation in drug discovery, particularly in the context of diseases where CA isoforms are upregulated, such as certain cancers and glaucoma. Experimental validation of its synthesis, physicochemical properties, and biological activity is necessary to fully elucidate its therapeutic potential.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Cyano-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 3-Cyano-4-methylbenzenesulfonamide. In the absence of a dedicated crystallographic study for this specific molecule, this guide leverages data from closely related analogs and computational chemistry principles to present a comprehensive overview of its structural characteristics.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a cyano group, a methyl group, and a sulfonamide group. The relative positions of these substituents are critical to the molecule's overall geometry and electronic properties.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Bond Length (Å) |

| S=O | 1.43 - 1.45 |

| S-N | 1.62 - 1.64 |

| S-C (aromatic) | 1.76 - 1.78 |

| C-C (aromatic) | 1.38 - 1.40 |

| C-C (methyl) | 1.50 - 1.52 |

| C≡N | 1.14 - 1.16 |

| N-H | 1.01 - 1.03 |

| C-H (aromatic) | 1.08 - 1.10 |

| C-H (methyl) | 1.09 - 1.11 |

Note: These values are estimations based on crystallographic data of similar sulfonamide-containing compounds and may vary slightly in the actual molecule.

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Bond Angle (°) |

| O=S=O | 118 - 120 |

| O=S-N | 106 - 108 |

| O=S-C (aromatic) | 107 - 109 |

| N-S-C (aromatic) | 106 - 108 |

| S-C-C (aromatic) | 119 - 121 |

| C-C-C (aromatic) | 118 - 122 |

| C-C-CN | 119 - 121 |

| C-C-CH₃ | 119 - 121 |

| H-N-H | 110 - 114 |

Note: These values are estimations based on crystallographic data of similar sulfonamide-containing compounds and may vary slightly in the actual molecule.

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the S-C (aromatic) and S-N bonds. The orientation of the sulfonamide group relative to the benzene ring and the conformation of the amino group are of particular interest.

Torsion Angles:

The key torsion angles that define the conformation of the sulfonamide group are:

-

O=S-C-C: This torsion angle describes the orientation of the sulfonyl oxygens relative to the plane of the benzene ring.

-

N-S-C-C: This torsion angle describes the orientation of the nitrogen atom relative to the plane of the benzene ring.

-

H-N-S=O: This torsion angle describes the conformation of the amino group.

Based on studies of related benzenesulfonamides, the most stable conformation is likely to have the S-N bond oriented roughly perpendicular to the plane of the benzene ring. This minimizes steric hindrance between the sulfonamide group and the ortho-substituent (the cyano group in this case). The amino group hydrogens are expected to be staggered with respect to the sulfonyl oxygens to reduce electrostatic repulsion.

Computational Modeling Workflow:

The following workflow can be employed to computationally investigate the conformational landscape of this compound.

Caption: A flowchart illustrating the computational workflow for determining the stable conformers and geometric parameters of this compound.

Experimental Protocols

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from 4-methylaniline. A generalized synthetic workflow is presented below.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol: A detailed experimental protocol would involve specific quantities of reagents, reaction times, temperatures, and purification methods such as recrystallization from a suitable solvent (e.g., ethanol/water mixture). Progress of the reaction would be monitored by Thin Layer Chromatography (TLC).

Spectroscopic Characterization

Objective: To identify the characteristic functional groups present in the molecule.

Protocol:

-

A small amount of the dried, purified sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

-

~3300-3400 cm⁻¹: N-H stretching vibrations of the sulfonamide group.

-

~2220-2260 cm⁻¹: C≡N stretching vibration of the cyano group.

-

~1330-1370 cm⁻¹ and ~1150-1180 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.

-

~2920-2980 cm⁻¹: C-H stretching vibrations of the methyl group.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Protocol:

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Signals:

-

A singlet corresponding to the methyl protons (~2.5 ppm).

-

A singlet or broad singlet for the sulfonamide NH₂ protons (~7.5-8.0 ppm, exchangeable with D₂O).

-

Aromatic protons exhibiting complex splitting patterns in the range of ~7.5-8.5 ppm.

Expected ¹³C NMR Signals:

-

A signal for the methyl carbon (~20-25 ppm).

-

A signal for the cyano carbon (~115-120 ppm).

-

Multiple signals for the aromatic carbons in the range of ~120-145 ppm.

-

The carbon attached to the sulfur atom will be downfield shifted.

Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsion angles.

Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound based on established chemical principles and data from analogous compounds. The provided experimental protocols offer a framework for the synthesis, purification, and detailed characterization of this molecule. While a dedicated crystallographic study would provide the most definitive structural information, the data and methodologies presented here serve as a valuable resource for researchers and scientists in the field of drug development and medicinal chemistry.

The Potent Biological Landscape of 3-Cyano-4-methylbenzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-cyano-4-methylbenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.

Core Synthetic Strategies

The synthesis of this compound derivatives typically commences with the commercially available 3-cyano-4-methylbenzenesulfonyl chloride. This key intermediate can be reacted with a variety of primary and secondary amines, hydrazines, or other nucleophiles to generate a diverse library of analogs. Common synthetic transformations include N-alkylation, N-arylation, and the introduction of various heterocyclic moieties to explore the structure-activity relationship (SAR).

A general synthetic workflow is depicted below:

Caption: General synthesis of this compound derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation, a process often dysregulated in the tumor microenvironment. Specifically, isoforms CA IX and CA XII are overexpressed in many solid tumors and are associated with tumor progression and metastasis. The sulfonamide moiety of the this compound core acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme.

The inhibitory mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity.

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide derivative.

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected Benzenesulfonamide Derivatives

| Compound | Target Isoform(s) | Kᵢ (nM) | Reference |

| Benzenesulfonamide-triazole conjugate | hCA I, II, IV, IX | Varies by derivative | [1] |

| Tetrafluorobenzenesulfonamides | hCA I, II, IX, XII | Low nanomolar to subnanomolar for CA IX/XII | [2] |

Note: Data for specific this compound derivatives is limited in the public domain. The table presents data for structurally related benzenesulfonamides to illustrate the potential of this class of compounds.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

A common method to determine the inhibitory activity of compounds against carbonic anhydrases is the stopped-flow spectroscopy method, which measures the enzyme-catalyzed hydration of CO₂.

Caption: Workflow for Carbonic Anhydrase inhibition assay.

-

Reagent Preparation :

-

Prepare a stock solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

-

Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

-

Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

-

Prepare a buffer solution containing a pH indicator (e.g., Phenol Red) at a concentration that gives a measurable absorbance change in the desired pH range.

-

-

Assay Procedure :

-

Equilibrate all solutions to the desired temperature (typically 25°C).

-

In the stopped-flow instrument, one syringe is loaded with the enzyme solution (with or without the inhibitor pre-incubated for a specific time), and the other syringe is loaded with the CO₂-saturated water.

-

The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).

-

-

Data Analysis :

-

The initial rate of the reaction is determined from the linear phase of the absorbance change.

-

Measurements are performed at various substrate (CO₂) and inhibitor concentrations.

-

The inhibition constant (Kᵢ) is calculated by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

-

Antimicrobial Activity

Certain derivatives of this compound have shown promising activity against various bacterial and fungal strains. The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs (sulfa drugs), which act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Table 2: Antimicrobial Activity of Selected Sulfonamide Derivatives

| Compound | Target Organism(s) | MIC (µg/mL) | Reference |

| Sulfonamide derivatives | Staphylococcus aureus (clinical isolates) | Varies by derivative | [5] |

| N-acylbenzenesulfonamides | Human colon cancer (HCT-116) | pIC50 values reported |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution method.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

-

Preparation of Compound Dilutions :

-

A stock solution of the test compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of the compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.

-

-

Preparation of Inoculum :

-

A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

-

Inoculation and Incubation :

-

Each well containing the compound dilution is inoculated with the microbial suspension.

-

Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Determination of MIC :

-

After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

-

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. While significant research has highlighted the potential of benzenesulfonamides in general, there is a clear need for more focused studies on derivatives of this specific core structure to fully elucidate their therapeutic potential. Future research should aim to:

-

Synthesize and screen a broader and more diverse library of this compound derivatives.

-

Conduct detailed in vitro and in vivo evaluations to establish precise quantitative measures of their biological activities.

-

Investigate the mechanisms of action, including the identification of specific molecular targets and signaling pathways.

-

Optimize the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them towards clinical development.

This technical guide serves as a foundational resource to stimulate further investigation into this promising class of compounds, with the ultimate goal of translating these scientific findings into novel and effective therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. Carbonic Anhydrase Activity Assay [protocols.io]

- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unraveling the Enigma: A Scoping Guide to the Potential Mechanism of Action of 3-Cyano-4-methylbenzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current scientific understanding of 3-Cyano-4-methylbenzenesulfonamide. Initial comprehensive searches of publicly available scientific literature and databases have revealed a significant gap in the knowledge regarding the specific mechanism of action, biological targets, and pharmacological effects of this compound. It is primarily cataloged as a synthetic building block. However, analysis of structurally related molecules provides fertile ground for hypothesis-driven investigation into its potential biological activities. This document summarizes the findings on these related compounds to offer a foundational framework for future research into this compound.

Current Status: An Uncharacterized Moiety

Despite its defined chemical structure, this compound remains uncharacterized in terms of its biological activity. Extensive database searches did not yield any studies detailing its mechanism of action, quantitative pharmacological data (e.g., IC50, EC50, binding affinities), or specific experimental protocols related to its biological function. The compound is commercially available as a chemical intermediate, suggesting its use in the synthesis of more complex molecules.

Hypothesis-Driven Exploration: Learning from Analogs

In the absence of direct data, we turn to the pharmacological profiles of structurally similar compounds to postulate potential mechanisms of action for this compound. Two primary areas of interest emerge from the literature on related sulfonamides: Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism and γ-secretase inhibition.

Potential as a TRPV1 Antagonist

A study on 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides identified potent TRPV1 antagonists.[1] TRPV1 is a non-selective cation channel involved in pain perception. Antagonism of this receptor is a therapeutic strategy for analgesic drug development. The core benzenesulfonamide structure is a key feature of these antagonists.

The hypothetical antagonism of TRPV1 by this compound would involve blocking the influx of cations (primarily Ca2+ and Na+) in response to stimuli like capsaicin, heat, or protons. This would lead to the inhibition of downstream signaling cascades in nociceptive neurons, ultimately resulting in an analgesic effect.

-

Binding Assays: A competitive binding assay using a radiolabeled TRPV1 agonist, such as [³H]resiniferatoxin, could determine the binding affinity of this compound to the TRPV1 receptor.

-

Functional Assays:

-

Calcium Imaging: Chinese Hamster Ovary (CHO) cells or dorsal root ganglion (DRG) neurons expressing human TRPV1 could be pre-incubated with this compound, followed by stimulation with a TRPV1 agonist (e.g., capsaicin). The resulting intracellular calcium influx can be measured using a fluorescent calcium indicator. A reduction in the calcium signal compared to control would indicate antagonistic activity.

-

Electrophysiology: Patch-clamp techniques on TRPV1-expressing cells can be used to measure ion channel currents. The ability of the compound to inhibit capsaicin-induced currents would provide direct evidence of antagonism.

-

| Assay Type | Parameter | Hypothetical Value |

| Radioligand Binding | Ki | To be determined |

| Calcium Imaging | IC50 | To be determined |

| Electrophysiology | IC50 | To be determined |

Potential as a γ-Secretase Inhibitor

The N-benzylbenzenesulfonamide moiety is present in compounds that act as inhibitors of γ-secretase.[2] γ-Secretase is an intramembrane protease complex involved in the cleavage of several type-I transmembrane proteins, including the amyloid precursor protein (APP). Inhibition of γ-secretase is a therapeutic approach being investigated for Alzheimer's disease.

If this compound were to act as a γ-secretase inhibitor, it would likely bind to a subunit of the enzyme complex, preventing the cleavage of APP into amyloid-β (Aβ) peptides. This would reduce the formation of Aβ plaques, a hallmark of Alzheimer's disease.

-

In Vitro Enzyme Assays: A cell-free assay using purified γ-secretase and a synthetic APP substrate can be employed. The inhibitory activity of this compound would be quantified by measuring the reduction in Aβ peptide production, typically via ELISA or mass spectrometry.

-

Cell-Based Assays: Cells overexpressing APP (e.g., HEK293-APP) can be treated with the compound. The levels of secreted Aβ40 and Aβ42 in the cell culture medium can then be measured by ELISA to determine the compound's cellular potency.

| Assay Type | Parameter | Hypothetical Value |

| In Vitro Enzyme Assay | IC50 | To be determined |

| Cell-Based Aβ40 Assay | IC50 | To be determined |

| Cell-Based Aβ42 Assay | IC50 | To be determined |

Path Forward and Recommendations

The lack of direct biological data for this compound presents an opportunity for novel research. Based on the analysis of structurally related compounds, we recommend the following workflow for a preliminary investigation into the pharmacological profile of this molecule:

It is crucial to initiate research with broad, unbiased screening panels to identify potential biological targets. Should these screens yield hits related to TRPV1 or γ-secretase, the more specific, hypothesis-driven assays outlined above should be pursued.

Conclusion

While the mechanism of action of this compound is currently unknown, the pharmacology of its structural analogs provides a rational basis for initiating an investigation into its potential as a TRPV1 antagonist or a γ-secretase inhibitor. The experimental frameworks and hypothetical pathways presented in this guide offer a starting point for researchers to explore the therapeutic potential of this uncharacterized molecule. Further research is warranted to elucidate its biological role and potential for drug development.

References

An In-depth Technical Guide to 3-Cyano-4-methylbenzenesulfonamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-4-methylbenzenesulfonamide, a valuable chemical intermediate. Due to the absence of a formal discovery and extensive history in publicly accessible literature, this document focuses on the compound's physicochemical properties, a plausible and detailed synthetic route based on established chemical principles, and its potential applications, particularly in the realm of medicinal chemistry and drug development. All quantitative data is presented in structured tables, and key experimental protocols are detailed.

Introduction

This compound is an aromatic sulfonamide containing both a cyano and a methyl group on the benzene ring. While not a widely known compound with a documented history of discovery, its structure suggests its utility as a building block in the synthesis of more complex molecules. Aromatic sulfonamides are a well-established class of compounds with a broad range of applications, most notably as antibacterial drugs (sulfa drugs). The presence of the cyano group offers a versatile handle for further chemical transformations, making it an attractive intermediate for creating libraries of compounds for drug discovery and other material science applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 353468-48-1 |

| Molecular Formula | C₈H₈N₂O₂S |

| Molecular Weight | 196.23 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N)C#N |

| InChI | InChI=1S/C8H8N2O2S/c1-5-2-3-7(8(4-5)9)13(10,11)12/h2-4H,1H3,(H2,10,11,12) |

Synthesis of this compound

Proposed Synthetic Pathway

The overall synthetic scheme is as follows:

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Cyano-4-methylbenzenesulfonyl chloride via Sandmeyer Reaction

This step involves the diazotization of 2-Amino-5-methylbenzonitrile followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety.

-

Materials:

-

2-Amino-5-methylbenzonitrile

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(II) chloride (CuCl₂)

-

Glacial acetic acid (AcOH)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-Amino-5-methylbenzonitrile in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(II) chloride in aqueous acetic acid and saturate it with sulfur dioxide gas at 0 °C.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution with vigorous stirring. A precipitate should form.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Cyano-4-methylbenzenesulfonyl chloride.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

This step involves the amination of the sulfonyl chloride intermediate.

-

Materials:

-

3-Cyano-4-methylbenzenesulfonyl chloride

-

Concentrated aqueous ammonia (NH₃)

-

Dichloromethane (CH₂Cl₂)

-

Dilute hydrochloric acid

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the crude 3-Cyano-4-methylbenzenesulfonyl chloride in dichloromethane and cool the solution in an ice bath.

-

Slowly add concentrated aqueous ammonia with vigorous stirring. A white precipitate of the sulfonamide should form.

-

Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Separate the organic layer and wash it with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific applications of this compound are not extensively documented, its structure is indicative of its potential as a key intermediate in the synthesis of various pharmaceutically active compounds.

-

Scaffold for Kinase Inhibitors: The benzenesulfonamide moiety is present in several approved kinase inhibitors. The cyano and methyl groups on the aromatic ring can be used to explore the structure-activity relationship (SAR) and optimize binding to the target kinase.

-

Precursor for Heterocyclic Synthesis: The cyano group can be readily converted into other functional groups such as amides, carboxylic acids, or tetrazoles, which are common in drug molecules. It can also participate in cycloaddition reactions to form various heterocyclic systems.

-

Building Block for Combinatorial Chemistry: Due to the reactivity of the sulfonamide and cyano groups, this compound can serve as a versatile starting material for the generation of compound libraries for high-throughput screening.

Safety and Handling

The following table provides general safety and handling information. A full Safety Data Sheet (SDS) should be consulted before handling this compound.

| Aspect | Recommendation |

| General Handling | Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. |

| Personal ProtectiveEquipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur. |

| First Aid (Ingestion) | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |

Conclusion

This compound, while lacking a detailed historical record of its discovery, represents a potentially valuable and versatile intermediate for chemical synthesis. Its straightforward, albeit undocumented, synthesis from readily available starting materials makes it an accessible building block for researchers in medicinal chemistry and materials science. The presence of multiple functional groups allows for a wide range of chemical modifications, paving the way for the discovery of novel compounds with desired biological activities or material properties. This guide provides a foundational understanding of its synthesis and properties to facilitate its use in future research and development endeavors.

Potential Therapeutic Targets of 3-Cyano-4-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-Cyano-4-methylbenzenesulfonamide. Based on its structural features as a benzenesulfonamide derivative, the primary molecular targets are hypothesized to be members of the carbonic anhydrase (CA) enzyme family. This document summarizes the well-established role of sulfonamides as CA inhibitors and explores the therapeutic implications in oncology, ophthalmology, and neurology. While direct experimental data for this compound is not extensively available in public literature, this guide compiles quantitative data for structurally similar compounds to provide a predictive framework for its potential efficacy. Detailed experimental protocols for evaluating the biological activity of this compound are also provided, along with visual representations of key signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is an aromatic sulfonamide with a chemical structure that suggests a high likelihood of interaction with specific biological targets, making it a compound of interest for therapeutic development. The core structure, a benzene ring substituted with a sulfonamide group (-SO₂NH₂), is a well-known pharmacophore responsible for the biological activity of a wide range of drugs. The additional cyano (-CN) and methyl (-CH₃) groups on the benzene ring can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.

The benzenesulfonamide moiety is a cornerstone for the design of inhibitors targeting zinc-containing enzymes, most notably the carbonic anhydrases. This guide will focus on carbonic anhydrases as the most probable therapeutic targets of this compound and will also discuss potential secondary targets based on the broader activities of sulfonamide-containing compounds.

Primary Putative Therapeutic Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are at least 15 known human CA isoforms, which differ in their tissue distribution, subcellular localization, and catalytic activity. Several of these isoforms are established therapeutic targets for a range of diseases.

The sulfonamide group of compounds like this compound is known to bind to the zinc ion in the active site of carbonic anhydrases, leading to inhibition of their catalytic activity. Different CA isoforms are implicated in various pathologies, making isoform-selective inhibitors highly sought after.

Carbonic Anhydrase Isoforms as Therapeutic Targets

-

CA I and II (Cytosolic): These are ubiquitous isoforms. CA II is a particularly efficient catalyst and is a target for diuretics and anti-glaucoma drugs.

-

CA IV (Membrane-bound): Found in the eye and kidney, it is also a target for anti-glaucoma therapies.

-

CA VII (Cytosolic): Primarily expressed in the brain, it is an emerging target for the treatment of neuropathic pain.

-

CA IX and XII (Transmembrane, tumor-associated): These isoforms are overexpressed in many types of hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. They are significant targets for anticancer drug development.

Therapeutic Implications of CA Inhibition

-

Oncology: Inhibition of tumor-associated isoforms CA IX and XII can disrupt the pH regulation in cancer cells, leading to apoptosis and chemosensitization.

-

Ophthalmology (Glaucoma): Inhibition of CA II and IV in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.

-

Neurological Disorders: Selective inhibition of brain-specific isoforms like CA VII has shown potential in alleviating chronic neuropathic pain.

Quantitative Data for Structurally Related Benzenesulfonamide CA Inhibitors

| Compound Class | Target Isoform | Kᵢ (nM) | Reference Compound |

| Benzenesulfonamides | hCA I | 250 | Acetazolamide |

| Benzenesulfonamides | hCA II | 12 | Acetazolamide |

| 4-Guanidinobenzenesulfonamides | hCA VII | Sub-nanomolar | 7c, 7h, 7m, 7o |

| Benzenesulfonamide-triazoles | hCA IX | 6.1 - 568.8 | Various derivatives |

| Benzenesulfonamides | hCA XII | 84.5 | Isatin-linked derivative |

hCA: human Carbonic Anhydrase

Potential Secondary Therapeutic Targets

While carbonic anhydrases are the most probable targets, the sulfonamide scaffold is present in drugs with other mechanisms of action. Therefore, it is prudent to consider other potential targets for this compound.

-

Antimicrobial Targets: The sulfonamide class of drugs historically includes antibacterials that inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

-

Anticancer Targets (Non-CA): Some sulfonamide derivatives have been shown to exert anticancer effects through mechanisms other than CA inhibition, such as targeting tumor pyruvate kinase M2 (PKM2) or acting as DNA-binding agents.

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro assays.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is the gold-standard method for measuring the inhibition of CA activity.

Principle: The assay measures the catalytic rate of CO₂ hydration by the enzyme. The reaction is monitored by a pH indicator in a stopped-flow spectrophotometer. The initial velocity of the enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX, XII)

-

Tris buffer (20 mM, pH 8.3)

-

NaClO₄ (20 mM)

-

Phenol red (pH indicator)

-

CO₂-saturated water (substrate)

-

This compound (dissolved in DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a solution of the CA enzyme in Tris buffer.

-

Prepare various concentrations of this compound.

-

In the stopped-flow instrument, one syringe will contain the enzyme solution and the pH indicator.

-

The second syringe will contain the CO₂-saturated water.

-

To measure inhibition, pre-incubate the enzyme with the inhibitor for a defined period before mixing with the substrate.

-

Rapidly mix the contents of the two syringes to initiate the reaction.

-

Monitor the change in absorbance of the pH indicator over time (typically in the first 10-100 seconds).

-

Calculate the initial reaction velocity from the linear phase of the absorbance change.

-

Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method is used to determine the susceptibility of bacteria to an antimicrobial agent.

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a lawn of the target bacterium. The compound diffuses from the disk into the agar. If the compound is effective against the bacterium at a certain concentration, a clear zone of no growth will appear around the disk.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Tryptic Soy Broth

-

Sterile cotton swabs

-

Sterile filter paper disks

-

This compound solution of a known concentration

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Prepare a bacterial inoculum in Tryptic Soy Broth and adjust its turbidity to match the 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Impregnate sterile filter paper disks with a known concentration of this compound.

-

Aseptically place the impregnated disks on the surface of the inoculated agar plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (in millimeters) around each disk.

-

Interpret the results based on standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Visualizations of Pathways and Workflows

Signaling Pathway of Carbonic Anhydrase IX in Cancer

Caption: Role of Carbonic Anhydrase IX in tumor progression.

Experimental Workflow for In Vitro Anticancer Screening

Caption: Workflow for determining IC₅₀ using the MTT assay.

Logical Relationship of CA Inhibition and Therapeutic Effect

Caption: From molecular target to therapeutic outcome.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, primarily targeting carbonic anhydrase isoforms. The established role of benzenesulfonamides as potent CA inhibitors suggests that this compound could have applications in oncology, ophthalmology, and the treatment of neurological disorders. While direct experimental evidence for the biological activity of this compound is currently limited, this guide provides a comprehensive framework for its investigation. The detailed experimental protocols and the data from analogous compounds offer a solid foundation for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to elucidate the specific isoform selectivity and potency of this compound and to validate its efficacy in preclinical models.

Spectroscopic Profile of 3-Cyano-4-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Cyano-4-methylbenzenesulfonamide. Due to the absence of publicly available experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. The information herein is derived from the analysis of analogous aromatic sulfonamides, substituted benzenes, and nitriles. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering a detailed, predictive spectroscopic profile and outlining general experimental protocols for its empirical verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.2 - 8.0 | d | 1H | Ar-H (H2) | Expected to be the most downfield aromatic proton due to deshielding from the adjacent cyano and sulfonyl groups. |

| ~7.9 - 7.7 | dd | 1H | Ar-H (H6) | Coupled to both H5 and influenced by the sulfonyl group. |

| ~7.6 - 7.4 | d | 1H | Ar-H (H5) | Coupled to H6. |

| ~7.5 (broad s) | s | 2H | -SO₂NH₂ | Chemical shift can be variable and the peak may be broad due to hydrogen bonding and exchange. |

| ~2.5 | s | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~145 - 140 | Ar-C (C4) | Quaternary carbon attached to the methyl group. |

| ~140 - 135 | Ar-C (C1) | Quaternary carbon attached to the sulfonamide group. |

| ~135 - 130 | Ar-C (C6) | |

| ~130 - 125 | Ar-C (C2) | |

| ~120 - 115 | Ar-C (C5) | |

| ~118 - 115 | -C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~115 - 110 | Ar-C (C3) | Quaternary carbon attached to the cyano group. |

| ~20 | -CH₃ | Typical chemical shift for an aromatic methyl carbon. |

Disclaimer: The chemical shifts presented are estimations and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Sharp (two bands) | N-H stretching (asymmetric and symmetric) of the sulfonamide group. |

| ~2230 | Sharp, Medium | C≡N stretching of the nitrile group. |

| ~1600 | Medium | C=C aromatic ring stretching. |

| 1350 - 1310 | Strong | Asymmetric SO₂ stretching of the sulfonamide group. |

| 1170 - 1140 | Strong | Symmetric SO₂ stretching of the sulfonamide group. |

| ~920 | Medium | S-N stretching. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion | Notes |

| 199.04 | [M+H]⁺ | Predicted exact mass for C₈H₉N₂O₂S⁺. |

| 221.02 | [M+Na]⁺ | Predicted sodium adduct. |

| 135.04 | [M+H - SO₂]⁺ | Common fragmentation pathway for aromatic sulfonamides involving the loss of sulfur dioxide.[1] |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene derivatives. |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2][3][4] The solution should be clear and free of particulate matter.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common.[5][6] Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[6]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the pure KBr pellet or the empty ATR crystal. Then, record the spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.[5][7][8]

-

Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.[9][10][11][12][13]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To obtain fragmentation data, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.[12] This helps in structural elucidation.[1][14][15][16][17]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a target compound.

Conclusion

This technical guide provides a predictive spectroscopic profile of this compound, a molecule of interest to the chemical and pharmaceutical sciences. While awaiting empirical data, the presented information, based on sound spectroscopic principles and data from analogous structures, serves as a robust starting point for its identification and characterization. The outlined experimental protocols offer a standardized approach for obtaining the actual spectroscopic data. This document is intended to facilitate future research and development involving this and related sulfonamide-containing compounds.

References

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 8. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]

- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 11. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents

An In-depth Technical Guide to the Solubility and Stability of 3-Cyano-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, possesses physicochemical properties that are critical to control during drug development and manufacturing processes. Its solubility and stability dictate reaction kinetics, purification strategies, and formulation development. This document provides a comprehensive overview of the solubility of this compound in various solvents and its stability profile, based on available scientific literature.

Physicochemical Properties

-

IUPAC Name: 3-Cyano-4-methylbenzene-1-sulfonamide

-

Synonyms: 2-Cyano-4-toluenesulfonamide

-

CAS Number: 15993-45-0

-

Molecular Formula: C₈H₈N₂O₂S

-

Molecular Weight: 196.23 g/mol

Solubility Profile

The solubility of this compound has been determined in a range of mono-solvents and binary solvent mixtures at various temperatures. This data is crucial for processes such as reaction, crystallization, and purification.

Solubility in Mono-Solvents

The mole fraction solubility of this compound was measured in fifteen different mono-solvents at temperatures ranging from 278.15 K to 323.15 K. The solubility was found to be highest in N,N-dimethylformamide and lowest in n-hexane.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Mono-Solvents at Different Temperatures (T/K)

| T/K | Methanol (10⁵x₁) | Ethanol (10⁵x₁) | n-Propanol (10⁵x₁) | Isopropanol (10⁵x₁) | n-Butanol (10⁵x₁) |

| 278.15 | 81.7 | 56.4 | 47.9 | 36.4 | 42.1 |

| 283.15 | 101 | 70.3 | 58.6 | 44.7 | 51.1 |

| 288.15 | 124 | 86.8 | 71.3 | 54.8 | 61.6 |

| 293.15 | 152 | 107 | 86.5 | 67.1 | 73.9 |

| 298.15 | 185 | 131 | 104 | 81.9 | 88.3 |

| 303.15 | 225 | 160 | 126 | 100 | 105 |

| 308.15 | 273 | 195 | 151 | 122 | 125 |

| 313.15 | 331 | 238 | 181 | 148 | 148 |

| 318.15 | 400 | 289 | 216 | 179 | 175 |

| 323.15 | 483 | 351 | 258 | 217 | 206 |

| T/K | Ethyl Acetate (10⁵x₁) | Methyl Acetate (10⁵x₁) | Acetone (10⁵x₁) | Acetonitrile (10⁵x₁) | Toluene (10⁵x₁) |

| 278.15 | 216 | 321 | 557 | 159 | 2.54 |

| 283.15 | 260 | 382 | 647 | 187 | 3.22 |

| 288.15 | 311 | 453 | 751 | 220 | 4.08 |

| 293.15 | 372 | 535 | 870 | 258 | 5.16 |

| 298.15 | 443 | 631 | 1006 | 303 | 6.51 |

| 303.15 | 526 | 741 | 1162 | 355 | 8.21 |

| 308.15 | 624 | 869 | 1340 | 416 | 10.3 |

| 313.15 | 738 | 1017 | 1543 | 488 | 12.9 |

| 318.15 | 873 | 1188 | 1776 | 572 | 16.2 |

| 323.15 | 1031 | 1386 | 2041 | 670 | 20.2 |

Data compiled from publicly available literature. The solubility order at 298.15 K is: N,N-dimethylformamide > acetone > methyl acetate > ethyl acetate > acetonitrile > methanol > ethanol > n-propanol > n-butanol > isopropanol > toluene > cyclohexane > isooctane > n-heptane > n-hexane.

Stability Profile

The stability of this compound is a critical parameter, particularly under stress conditions that may be encountered during synthesis, purification, and storage.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. While specific public data for this compound is limited, typical stress conditions for related sulfonamide compounds involve hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl at elevated temperature (e.g., 60-80 °C) | Hydrolysis of the sulfonamide or cyano group. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room or elevated temperature | Hydrolysis of the sulfonamide or cyano group. |

| Neutral Hydrolysis | Water at elevated temperature (e.g., 60-80 °C) | Slower hydrolysis compared to acidic/basic conditions. |

| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the sulfur atom or other susceptible parts of the molecule. |

| Photostability | Exposure to UV/Vis light (e.g., ICH Q1B options) | Photolytic cleavage or rearrangement. |

| Thermal Stress | Dry heat (e.g., 80-100 °C) or high humidity | Thermally induced degradation. |

Note: This table represents general conditions. Specific conditions must be developed and validated for this compound.

Experimental Protocols

Accurate determination of solubility and stability relies on robust experimental methodologies.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a gold standard for determining equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials in a constant temperature shaker or water bath for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should confirm the time required.

-

Sample Collection: Once equilibrium is achieved, cease agitation and allow the suspension to settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

-

Analysis: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for Equilibrium Solubility Measurement.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the intact compound from its degradation products.

-

Forced Degradation: Subject samples of this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

-

Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/buffer gradients) to achieve separation between the parent peak and degradant peaks.

-

Method Optimization: Optimize parameters such as gradient slope, flow rate, temperature, and detector wavelength to ensure adequate resolution (>2) and peak symmetry.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in stressed samples, confirming that the peak is not co-eluting with any degradants.

-

Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Caption: HPLC Stability-Indicating Method Development Cycle.

Conclusion